2,2'-Dithiobis(benzothiazole)
Overview
Description
Mechanism of Action
Target of Action
2,2’-Dithiobis(benzothiazole), also known as 2,2’-Dithiobisbenzothiazole or Thiofide, primarily targets rubber polymers . It has excellent solubility in these polymers, ensuring uniform distribution and enhancing performance .
Mode of Action
This compound works by reacting with the rubber polymer chains, leading to the formation of cross-links between the chains . These cross-links enhance the mechanical properties of the rubber, such as its strength, elasticity, and resistance to heat and aging .
Biochemical Pathways
This process involves the formation of cross-links between polymer chains, which significantly improves the material’s durability and resilience .
Result of Action
The primary result of 2,2’-Dithiobis(benzothiazole)'s action is the enhancement of the curing process in rubber production . By promoting crosslinking between rubber molecules, it results in improved strength, elasticity, and durability of rubber materials . Additionally, it has been found to have potential applications in antitumor and antibacterial metal complexes .
Action Environment
The action of 2,2’-Dithiobis(benzothiazole) is influenced by environmental factors. For instance, it provides protection against corrosion by forming a protective film on metal surfaces, preventing oxidation and degradation . This application is particularly important in industries such as automotive, aerospace, and machinery, where metal components are exposed to harsh environments or corrosive substances .
Biochemical Analysis
Biochemical Properties
2,2’-Dithiobis(benzothiazole) has excellent solubility in rubber polymers, ensuring uniform distribution and enhancing performance . It offers heat resistance and aging stability, maintaining rubber properties over time
Cellular Effects
In toxicity studies, 2,2’-Dithiobis(benzothiazole) exhibited cytotoxicity and caused a temporary increase in reactive oxygen species (ROS) levels . This suggests that 2,2’-Dithiobis(benzothiazole) can alter cellular function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to promote the vulcanization process at a controlled rate, facilitating the cross-linking of polymer chains . This enhances the mechanical strength, elasticity, and durability of rubber products
Temporal Effects in Laboratory Settings
2,2’-Dithiobis(benzothiazole) offers good heat resistance and aging stability to rubber compounds . This ensures that the vulcanized rubber maintains its properties over an extended period, even under high-temperature conditions or exposure to environmental factors
Transport and Distribution
2,2’-Dithiobis(benzothiazole) has excellent solubility in various rubber polymers, enabling easy incorporation into rubber compounds . This ensures uniform distribution throughout the material
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzothiazyl disulfide can be synthesized through the oxidation of mercaptobenzothiazole. One common method involves the use of hydrogen peroxide in an aqueous suspension . The reaction typically proceeds as follows:
2C7H5NS2H+H2O2→C14H8N2S4+2H2O
Industrial Production Methods: In industrial settings, benzothiazyl disulfide is produced using similar oxidation methods, often employing hydrogen peroxide or other oxidizing agents such as sodium hypochlorite or chlorine . The process is optimized for high yield and purity, ensuring the compound meets the stringent requirements of the rubber industry.
Chemical Reactions Analysis
Types of Reactions: Benzothiazyl disulfide undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form sulfonic acids.
Reduction: It can be reduced back to mercaptobenzothiazole.
Substitution: It can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium hypochlorite.
Reduction: Reducing agents such as dithiothreitol.
Substitution: Nucleophiles like amines or thiols.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Mercaptobenzothiazole.
Substitution: Various substituted benzothiazoles.
Scientific Research Applications
Benzothiazyl disulfide has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Mercaptobenzothiazole: A precursor to benzothiazyl disulfide, used in similar applications.
N-Cyclohexyl-2-benzothiazole sulfenamide: Another vulcanization accelerator with different reactivity and properties.
Uniqueness: Benzothiazyl disulfide is unique in its balance of reactivity and stability, making it an ideal accelerator for a wide range of rubber products. Its ability to form stable disulfide bonds while remaining reactive enough to facilitate cross-linking sets it apart from other accelerators .
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yldisulfanyl)-1,3-benzothiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2S4/c1-3-7-11-9(5-1)15-13(17-11)19-20-14-16-10-6-2-4-8-12(10)18-14/h1-8H | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFZSMODLJJCVPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SSC3=NC4=CC=CC=C4S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2S4 | |
Record name | 2,2'-DITHIOBISBENZOTHIAZOLE | |
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Record name | 2-MERCAPTOBENZOTHIAZOLE DISULFIDE | |
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DSSTOX Substance ID |
DTXSID1020146 | |
Record name | 2,2'-Dithiobisbenzothiazole | |
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Molecular Weight |
332.5 g/mol | |
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Physical Description |
2,2'-dithiobisbenzothiazole is a cream to light yellow powder. (NTP, 1992), Dry Powder; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Water or Solvent Wet Solid, Pale yellow or cream to off-white odorless solid; [HSDB] Colorless to pale yellow powder; [MSDSonline], YELLOW POWDER WITH CHARACTERISTIC ODOUR. | |
Record name | 2,2'-DITHIOBISBENZOTHIAZOLE | |
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Record name | Benzothiazole, 2,2'-dithiobis- | |
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Record name | 2-MERCAPTOBENZOTHIAZOLE DISULFIDE | |
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Flash Point |
518 °F (NTP, 1992), 257 °C | |
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Solubility |
less than 0.1 mg/mL at 70 °F (NTP, 1992), INSOLUBLE IN WATER; AT 25 °C LESS THAN 0.5 G/100 ML ACETONE OR BENZENE, 0.2 G/100 ML CARBON TETRACHLORIDE, 0.5 G/100 ML NAPHTHA, 0.2 G/100 ML ALCOHOL, 0.2 G/100 ML ETHER; SOMEWHAT MORE SOL IN CHLOROFORM THAN CARBON TETRACHLORIDE, In water, <10mg/L, Solubility in water: very poor | |
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Density |
1.54 (NTP, 1992) - Denser than water; will sink, 1.50, Density (at 20 °C): 1.5 g/cm³ | |
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Impurities |
Impurities found in product: oil, sodium chloride, mercaptobenzothiazole, water, petroleum ether extractables | |
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Color/Form |
PALE YELLOW NEEDLES FROM BENZENE, FREE-FLOWING POWDER, Cream to off-white powder or pellets | |
CAS No. |
120-78-5 | |
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Melting Point |
334 °F (NTP, 1992), 180 °C, MP: 168 °C MIN /COMMERCIAL PRODUCT/ | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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